molecular formula C16H11Cl2FN4OS B2855679 2,5-dichloro-N-{[4-(4-fluorophenyl)-5-sulfanylidene-4,5-dihydro-1H-1,2,4-triazol-3-yl]methyl}benzamide CAS No. 391887-02-8

2,5-dichloro-N-{[4-(4-fluorophenyl)-5-sulfanylidene-4,5-dihydro-1H-1,2,4-triazol-3-yl]methyl}benzamide

Cat. No.: B2855679
CAS No.: 391887-02-8
M. Wt: 397.25
InChI Key: AGMMPROLVNYKRH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

This compound belongs to the 1,2,4-triazole class, characterized by a triazole-thione core substituted with a 4-fluorophenyl group at position 4 and a 2,5-dichlorobenzamide moiety linked via a methylene bridge. The sulfanylidene (C=S) group at position 5 stabilizes the thione tautomer, as confirmed by IR spectroscopy (νC=S at 1247–1255 cm⁻¹) and the absence of νS-H bands (~2500–2600 cm⁻¹) .

Properties

IUPAC Name

2,5-dichloro-N-[[4-(4-fluorophenyl)-5-sulfanylidene-1H-1,2,4-triazol-3-yl]methyl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H11Cl2FN4OS/c17-9-1-6-13(18)12(7-9)15(24)20-8-14-21-22-16(25)23(14)11-4-2-10(19)3-5-11/h1-7H,8H2,(H,20,24)(H,22,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AGMMPROLVNYKRH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1N2C(=NNC2=S)CNC(=O)C3=C(C=CC(=C3)Cl)Cl)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H11Cl2FN4OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

397.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Route 1: Sequential Cyclization and Coupling

  • Synthesis of 2,5-Dichlorobenzoyl Chloride :

    • Procedure : 2,5-Dichlorobenzoic acid (1.0 eq) reacts with phosgene (1.2 eq) in dichloromethane at 0°C for 2 h, yielding 2,5-dichlorobenzoyl chloride (97% purity).
    • Key Data :
      • Yield: 97%
      • Purity (HPLC): >99%
  • Formation of Triazole Core :

    • Procedure : 4-Fluorophenylhydrazine (1.0 eq) reacts with ethyl 2-cyanoacetate (1.1 eq) in ethanol under reflux for 6 h, forming 4-(4-fluorophenyl)-5-amino-1H-1,2,4-triazole-3-carbonitrile. Subsequent treatment with Lawesson’s reagent (0.5 eq) in toluene introduces the sulfanylidene group (85% yield).
    • Key Data :
      • Cyclization Yield: 88%
      • Sulfanylation Yield: 85%
  • Amine Alkylation and Benzamide Coupling :

    • Procedure : The triazole amine (1.0 eq) reacts with 2,5-dichlorobenzoyl chloride (1.1 eq) in THF using triethylamine (2.0 eq) as a base. The mixture is stirred at 25°C for 12 h, affording the target compound.
    • Key Data :
      • Coupling Yield: 78%
      • Purity (NMR): >95%

Route 2: One-Pot Tandem Synthesis

  • Simultaneous Cyclization and Sulfanylation :
    • Procedure : 4-Fluorophenyl isothiocyanate (1.0 eq) and methylhydrazine (1.2 eq) react in methanol at 60°C for 4 h, directly forming the sulfanylidene-triazole intermediate. Subsequent in-situ coupling with 2,5-dichlorobenzoyl chloride (1.1 eq) achieves a 72% overall yield.
    • Key Data :
      • Overall Yield: 72%
      • Reaction Time: 8 h

Route 3: Solid-Phase Synthesis for Scalability

  • Immobilized Hydrazide Resin :
    • Procedure : Wang resin-bound hydrazide reacts with 2,5-dichlorobenzoic acid via DIC/HOBt activation, followed by cyclization with 4-fluorophenyl isothiocyanate. Cleavage with TFA/H2O (95:5) yields the target compound (65% yield, >90% purity).
    • Key Data :
      • Purity (LC-MS): 91%
      • Scalability: Up to 100 g

Reaction Optimization and Mechanistic Insights

Solvent and Temperature Effects

  • Cyclization Step : Ethanol outperforms DMF in triazole formation (88% vs. 65% yield), attributed to enhanced solubility of intermediates.
  • Sulfanylation : Toluene at 110°C maximizes sulfanylidene incorporation (85% vs. 60% in DCM).

Catalytic Enhancements

  • Cobalt(II) Naphthenate : Adding 4 mol% Co(II) naphthenate during benzamide coupling reduces reaction time from 24 h to 12 h, preserving enantiomeric integrity.

Analytical Characterization and Validation

Spectroscopic Data

  • 1H NMR (400 MHz, DMSO- d6) :
    • δ 7.38–8.37 (m, aromatic H), 5.37 (s, NH2), 12.33 (s, CONH).
  • IR (KBr) :
    • 1639 cm⁻¹ (C=O stretch), 1245 cm⁻¹ (C-S vibration).

Crystallographic Confirmation

  • X-ray Diffraction : The triazole ring exhibits π-stacking with the benzamide moiety (interplanar spacing: 3.533 Å), stabilizing the sulfanylidene conformation.

Challenges and Mitigation Strategies

  • Sulfanyl Group Oxidation : Performing reactions under nitrogen atmosphere reduces disulfide byproduct formation from 20% to <5%.
  • Regioselectivity in Triazole Formation : Using KOH/EtOH ensures exclusive 1,2,4-triazole regioisomer (98:2 selectivity).

Chemical Reactions Analysis

Types of Reactions

2,5-dichloro-N-{[4-(4-fluorophenyl)-5-sulfanylidene-4,5-dihydro-1H-1,2,4-triazol-3-yl]methyl}benzamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like sodium borohydride for reduction, and nucleophiles like amines for substitution reactions. The reactions are typically carried out under controlled temperature and pH conditions to ensure the desired product formation .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the sulfur atom can lead to the formation of sulfoxides or sulfones, while nucleophilic substitution at the chloro groups can yield various substituted derivatives .

Scientific Research Applications

2,5-dichloro-N-{[4-(4-fluorophenyl)-5-sulfanylidene-4,5-dihydro-1H-1,2,4-triazol-3-yl]methyl}benzamide has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of agrochemicals and other industrial products

Mechanism of Action

The mechanism of action of 2,5-dichloro-N-{[4-(4-fluorophenyl)-5-sulfanylidene-4,5-dihydro-1H-1,2,4-triazol-3-yl]methyl}benzamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and are the subject of ongoing research .

Comparison with Similar Compounds

Comparative Analysis with Structural Analogs

Structural Similarities and Differences

Key Analog Compounds:

5-(4-(4-X-Phenylsulfonyl)Phenyl)-4-(2,4-Difluorophenyl)-4H-1,2,4-Triazole-3-Thiones ([7–9])

  • Structure : Triazole-thione core with sulfonylphenyl and 2,4-difluorophenyl substituents.
  • Key Difference : Lacks the dichlorobenzamide group but includes sulfonyl linkages, which may reduce lipophilicity compared to the target compound .

Sulfentrazone (N-(2,4-Dichloro-5-(4-(Difluoromethyl)-4,5-Dihydro-3-Methyl-5-Oxo-1H-1,2,4-Triazol-1-yl)Phenyl)Methanesulfonamide) Structure: Triazolinone ring with dichlorophenyl and methanesulfonamide groups. Key Difference: The triazolinone ring and sulfonamide group differentiate its reactivity and herbicidal activity .

N-(4-Fluorophenyl)-2-[(3-Methylsulfanyl-1,2,4-Thiadiazol-5-yl)Sulfanyl]Acetamide

  • Structure : Thiadiazole ring with sulfanyl and acetamide groups.
  • Key Difference : Thiadiazole instead of triazole; sulfanyl groups may confer distinct metabolic stability .
Comparative Data Table:
Property Target Compound [7–9] (X = Cl) Sulfentrazone Thiadiazole Analog
Molecular Formula C₁₇H₁₁Cl₂FN₄OS C₂₀H₁₃ClF₂N₃O₂S₂ C₁₁H₁₀Cl₂F₂N₄O₃S C₁₀H₈FN₃OS₂
Molecular Weight 429.26 g/mol 488.91 g/mol 395.19 g/mol 269.32 g/mol
Key Functional Groups Triazole-thione, Dichlorobenzamide Triazole-thione, Sulfonylphenyl Triazolinone, Sulfonamide Thiadiazole, Acetamide
IR νC=S (cm⁻¹) 1247–1255 1247–1255 N/A (C=O at ~1700 cm⁻¹) 1250–1260 (thiadiazole C-S)
LogP (Predicted) 3.8 2.5 2.9 2.1

Spectroscopic and Tautomeric Behavior

  • IR Spectroscopy: Target compound and [7–9] share νC=S bands (1247–1255 cm⁻¹), confirming thione dominance. Absence of νS-H (~2500 cm⁻¹) rules out thiol tautomers . Sulfentrazone exhibits strong νC=O (~1700 cm⁻¹) from the triazolinone ring .
  • NMR Data :
    • ¹H-NMR of the target compound shows aromatic protons from dichlorophenyl (δ 7.4–7.6 ppm) and fluorophenyl (δ 7.1–7.3 ppm). NH protons appear at δ 8.2–8.5 ppm .

Biological Activity

The compound 2,5-dichloro-N-{[4-(4-fluorophenyl)-5-sulfanylidene-4,5-dihydro-1H-1,2,4-triazol-3-yl]methyl}benzamide is a derivative of the 1,2,4-triazole family and has garnered attention for its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure

The chemical structure of the compound includes:

  • A benzamide backbone with dichloro substitutions at the 2 and 5 positions.
  • A triazole ring substituted with a fluorophenyl group and a sulfanylidene moiety.

Anticancer Activity

Research indicates that compounds featuring the 1,2,4-triazole scaffold exhibit significant anticancer properties. For instance:

  • A study reported that similar triazole derivatives showed promising activity against various cancer cell lines. Specifically, compounds demonstrated IC50 values in the low micromolar range against HepG2 (liver cancer) and MCF7 (breast cancer) cell lines .
Cell Line IC50 Value (μM) Reference
HepG20.81
MCF727.3

Antimicrobial Properties

The compound's structural features suggest potential antimicrobial activity. Triazole derivatives are known for their efficacy against bacteria and fungi:

  • Studies have shown that similar compounds possess broad-spectrum antibacterial activity against common pathogens such as Staphylococcus aureus and Escherichia coli with varying minimum inhibitory concentrations (MICs) .

Anti-inflammatory Effects

Compounds derived from triazoles have also been implicated in anti-inflammatory activities:

  • The presence of the benzamide group may enhance the compound's ability to inhibit inflammatory pathways, potentially through modulation of cytokine release or inhibition of cyclooxygenase enzymes .

The biological activities of this compound can be attributed to:

  • Inhibition of Enzymatic Pathways : Similar triazole compounds have been shown to inhibit various enzymes involved in cancer proliferation and inflammation.
  • Cell Cycle Arrest : Evidence suggests that these compounds can induce cell cycle arrest in cancer cells, leading to apoptosis.

Case Studies

  • Antitumor Activity : A recent study evaluated a series of triazole derivatives for their antitumor potential. The compound under discussion was included in a broader screening that revealed significant cytotoxicity against several cancer types .
  • Antimicrobial Screening : Another study focused on synthesizing novel triazole derivatives and assessing their antimicrobial properties. The compound exhibited notable activity against both gram-positive and gram-negative bacteria.

Q & A

Advanced Question: How can computational tools guide solvent selection and reaction kinetics for large-scale synthesis?

Methodological Answer:

  • Solvent Screening : Use COSMO-RS (Conductor-like Screening Model for Real Solvents) to predict solubility and reactivity. For example, DCM may stabilize transition states in nucleophilic acyl substitutions .
  • Kinetic Modeling : Apply MATLAB or Python-based scripts to fit rate constants from HPLC or in-situ IR data, enabling scale-up predictions .

Basic Question: What spectroscopic and crystallographic methods are critical for structural validation?

Methodological Answer:

  • NMR : Use 1H^1H- and 13C^{13}C-NMR in DMSO-d6 to confirm regiochemistry of the triazole ring and benzamide linkage. The sulfanylidene group shows a characteristic 1H^1H-NMR singlet at δ 13.2–13.5 ppm .
  • X-ray Crystallography : Employ SHELXL for refinement (e.g., anisotropic displacement parameters for Cl and F atoms) . Data collection at 100 K minimizes thermal motion artifacts .

Advanced Question: How to resolve crystallographic disorder in the triazole-fluorophenyl moiety?

Methodological Answer:

  • Disorder Modeling : Split occupancy refinement in SHELXL, constrained via SIMU and DELU instructions to handle overlapping atoms .
  • Validation : Cross-check with ORTEP-3 for graphical representation of electron density maps, ensuring no residual density >0.3 eÅ3^{-3} .

Basic Question: What in vitro assays are suitable for initial bioactivity screening?

Methodological Answer:

  • Enzyme Inhibition : Use fluorescence-based assays (e.g., trypsin-like proteases) with Z-Gly-Gly-Arg-AMC substrate. IC50_{50} values <10 µM suggest strong binding .
  • Cytotoxicity : MTT assays on HEK-293 cells at 24–48 hours to rule out nonspecific toxicity .

Advanced Question: How to design SPR or ITC experiments to quantify binding thermodynamics with target proteins?

Methodological Answer:

  • Surface Plasmon Resonance (SPR) : Immobilize recombinant protein (e.g., kinase domain) on CM5 chips. Fit sensograms to a 1:1 Langmuir model for KDK_D determination .
  • Isothermal Titration Calorimetry (ITC) : Titrate compound into protein solution (20 mM Tris-HCl, pH 7.4). Negative ΔH values indicate hydrogen bonding with the triazole ring .

Basic Question: How to address contradictory data between computational predictions and experimental results?

Methodological Answer:

  • Validation : Re-optimize DFT geometries (B3LYP/6-311+G(d,p)) with solvent effects (PCM model). Discrepancies >2 kcal/mol may require explicit solvent MD simulations .
  • Experimental Cross-Check : Repeat assays under inert atmosphere to rule out oxidation of the sulfanylidene group .

Advanced Question: What statistical methods resolve outliers in SAR datasets?

Methodological Answer:

  • Multivariate Analysis : Apply PCA (Principal Component Analysis) to identify physicochemical outliers (e.g., logP outliers >5).
  • Machine Learning : Train Random Forest models on IC50_{50} data to highlight critical descriptors (e.g., Hammett σ values for substituents) .

Basic Question: How to assess hydrolytic stability under physiological conditions?

Methodological Answer:

  • Stress Testing : Incubate compound in PBS (pH 7.4, 37°C) for 72 hours. Monitor degradation via LC-MS; half-life >24 hours indicates suitability for in vivo studies .

Advanced Question: What isotopic labeling strategies track metabolic pathways?

Methodological Answer:

  • 19F^{19}F-Labeling : Use 19F^{19}F-NMR to trace fluorophenyl metabolites in liver microsomes.
  • Stable Isotopes : Synthesize 13C^{13}C-labeled benzamide for MS/MS fragmentation studies .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.